molecular formula C19H17BrN6O B2675984 N-(2-{[3-(3-Bromophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]amino}ethyl)acetamide CAS No. 866870-86-2

N-(2-{[3-(3-Bromophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]amino}ethyl)acetamide

Cat. No.: B2675984
CAS No.: 866870-86-2
M. Wt: 425.29
InChI Key: CQZHFPAZCGUDOE-UHFFFAOYSA-N
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Description

N-(2-{[3-(3-Bromophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]amino}ethyl)acetamide is a heterocyclic compound featuring a fused triazoloquinazoline core. Key structural elements include:

  • A 3-bromophenyl group at position 3, contributing lipophilicity and steric bulk.
  • An N-(2-aminoethyl)acetamide side chain at position 5, enhancing solubility and hydrogen-bonding capacity.

Properties

IUPAC Name

N-[2-[[3-(3-bromophenyl)triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN6O/c1-12(27)21-9-10-22-18-15-7-2-3-8-16(15)26-19(23-18)17(24-25-26)13-5-4-6-14(20)11-13/h2-8,11H,9-10H2,1H3,(H,21,27)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZHFPAZCGUDOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCNC1=NC2=C(N=NN2C3=CC=CC=C31)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[3-(3-Bromophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]amino}ethyl)acetamide typically involves multiple steps, starting from the preparation of the triazoloquinazoline core. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-bromophenylhydrazine with ethyl acetoacetate can yield an intermediate, which is then subjected to further cyclization with appropriate reagents to form the triazoloquinazoline core .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[3-(3-Bromophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]amino}ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-(2-{[3-(3-Bromophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]amino}ethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-{[3-(3-Bromophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]amino}ethyl)acetamide involves its interaction with specific molecular targets in the body. The triazole and quinazoline moieties can bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Core Structure and Substituent Variations

The table below compares the target compound with structurally similar molecules from the evidence:

Compound Name/ID Core Structure Key Substituents Molecular Weight (g/mol) Key Functional Groups Reported Activities
Target Compound Triazolo[1,5-a]quinazoline 3-(3-Bromophenyl), N-(2-aminoethyl)acetamide [Not provided] Acetamide, bromophenyl [Not specified]
3-substituted-6-bromo-... Quinazolin-4(3H)-one 6-Bromo, 3-nitrophenyl ~380 (estimated) Nitrophenyl, bromine Synthetic intermediate
5-[2-(3-bromophenyl)... Benzoxazole-triazole-thione 3-Bromophenyl, C=S, 3-methylphenyl 463.35 Thione (C=S), triazole Spectral data only
Triazolopyrimidine derivatives Triazolo[1,5-a]pyrimidine Acetylhydrazone, methyl groups ~280–320 Hydrazone, triazole Herbicidal, fungicidal
N-[2-(3,4-Dimethoxyphenyl)... Triazolo[1,5-a]quinazoline 3-(3-Methylphenyl), 3,4-dimethoxyphenyl 439.52 Methoxy, methylphenyl No activity data

Structural and Functional Insights

Core Scaffold Differences: The triazoloquinazoline core (target compound and ) offers greater π-conjugation and rigidity compared to quinazolinones or triazolopyrimidines . This may enhance binding affinity in biological targets. Benzoxazole-triazole-thione incorporates a sulfur atom (C=S), which increases electrophilicity and redox reactivity, unlike the acetamide group in the target compound.

Substituent Effects: Bromophenyl vs. Acetamide vs. Methoxy: The acetamide side chain (target) may improve aqueous solubility compared to the lipophilic methoxy groups in .

Biological Implications :

  • Triazolopyrimidine derivatives with acetylhydrazone substituents exhibit herbicidal activity, suggesting that the target compound’s bromophenyl and acetamide groups could synergize for similar applications.
  • The absence of a thione group (unlike ) may reduce toxicity risks but limit metal-binding capabilities.

Spectral and Analytical Comparisons

  • IR Spectroscopy :
    • The target compound likely shares a C=N stretch (~1595 cm⁻¹, as in ) due to the triazole ring.
    • The acetamide group would introduce N-H (~3364 cm⁻¹) and C=O (~1650 cm⁻¹) stretches, distinct from the C=S (1248 cm⁻¹) in .
  • Mass Spectrometry :
    • The molecular ion of (m/z 464, M+1) aligns with its formula (C₂₂H₁₅BrN₄OS), while the target compound’s mass would depend on its exact formula (unreported in evidence).

Biological Activity

N-(2-{[3-(3-Bromophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]amino}ethyl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its structural features and potential biological activities. This compound incorporates a triazoloquinazoline moiety, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Structural Overview

The compound features a triazolo[1,5-A]quinazoline structure fused with an acetamide group, characterized by the following structural components:

  • Triazole Ring : Provides unique binding properties and enhances biological activity.
  • Quinazoline Moiety : Associated with various pharmacological effects including anticancer and antimicrobial activities.
  • Bromophenyl Group : May enhance lipophilicity and alter the compound's interaction with biological targets.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. This inhibition can disrupt critical cellular processes such as DNA replication and repair.
  • Targeting Receptors : Interaction with various receptors can modulate signaling pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Research indicates that derivatives of triazoloquinazolines exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Studies : Compounds similar to this compound have shown IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cancer cell lines .
  • Structure-Activity Relationship (SAR) : Modifications in the side chains of triazoloquinazolines influence their cytotoxic activity. For example, bulky amines were found to negatively impact activity compared to smaller amines .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

  • Broad-Spectrum Activity : Similar triazoloquinazoline derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example, certain compounds exhibited inhibition zones up to 15 mm against Escherichia coli .
  • Mechanism of Action : The antimicrobial effect may be attributed to the disruption of bacterial cell membranes or interference with metabolic pathways.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Quinazoline Derivatives : A series of quinazoline derivatives were evaluated for their antibacterial properties. Some exhibited significant activity against Staphylococcus aureus and Candida albicans, suggesting a potential for developing new antibiotics .
  • Cytotoxicity Assessment : Research on triazoloquinazolines revealed that specific substitutions enhance their ability to inhibit cancer cell growth significantly .

Data Summary

CompoundStructural FeaturesBiological ActivityIC50 Values (μM)
This compoundTriazole & QuinazolineAnticancer2.44 - 9.43
Related Quinazoline DerivativeQuinazoline BackboneAntimicrobialVaries (up to 15 mm zone)

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